molecular formula C26H24O4 B012477 ethyl 2-ethoxy-2,4-diphenylchromene-3-carboxylate CAS No. 19723-39-8

ethyl 2-ethoxy-2,4-diphenylchromene-3-carboxylate

Cat. No.: B012477
CAS No.: 19723-39-8
M. Wt: 400.5 g/mol
InChI Key: CCRDIEHZFWQCPL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester is a chemical compound with the molecular formula C26H24O4 and a molecular weight of 400.47 g/mol . It is known for its unique structure, which includes a benzopyran ring system substituted with ethoxy and diphenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-ethoxy-2,4-diphenyl-2H-chromene-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester is unique due to its specific combination of ethoxy and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

19723-39-8

Molecular Formula

C26H24O4

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 2-ethoxy-2,4-diphenylchromene-3-carboxylate

InChI

InChI=1S/C26H24O4/c1-3-28-25(27)24-23(19-13-7-5-8-14-19)21-17-11-12-18-22(21)30-26(24,29-4-2)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3

InChI Key

CCRDIEHZFWQCPL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)OCC)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)OCC)C4=CC=CC=C4

Synonyms

2-Ethoxy-2,4-diphenyl-2H-1-benzopyran-3-carboxylic acid ethyl ester

Origin of Product

United States

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